molecular formula C10H20N2O2 B15315311 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid

Cat. No.: B15315311
M. Wt: 200.28 g/mol
InChI Key: QMGPRWCGPMMMTP-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the alkylation of piperidine with 3-bromopropanoic acid, followed by the introduction of the dimethylamino group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(Dimethylamino)propionic acid hydrochloride
  • 4-(Dimethylamino)butyric acid hydrochloride

Uniqueness

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and dimethylamino group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

3-[4-(dimethylamino)piperidin-1-yl]propanoic acid

InChI

InChI=1S/C10H20N2O2/c1-11(2)9-3-6-12(7-4-9)8-5-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)

InChI Key

QMGPRWCGPMMMTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)CCC(=O)O

Origin of Product

United States

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